Iotrolan is a non-ionic, hexaiodinated, water-soluble contrast agent. [, , ] It belongs to a class of compounds known as dimers, characterized by two triiodobenzene rings linked together. [, , , ] This structural feature distinguishes it from monomeric contrast agents, which possess only one triiodobenzene ring. Iotrolan is recognized for its low osmolality, approaching that of blood and cerebrospinal fluid, a property attributed to its dimeric structure. [, , , , ] This near-isotonicity is a key factor contributing to its favorable safety profile in various applications.
Iotrolan's molecular structure comprises two triiodobenzene rings connected by a linker, classifying it as a dimeric contrast agent. [, , , ] Its chemical formula is C37H48I6N6O18. [] This structure contributes to its low osmolality, making it nearly isotonic to blood and cerebrospinal fluid. [, , , , ] Notably, Iotrolan lacks the 2-deoxy-glucose structure found in other contrast agents like Metrizamide, potentially impacting its mechanism of action. []
Iotrolan is well-suited for myelographic procedures due to its favorable safety and tolerability profile compared to other contrast agents. [, , , , , , , , , ]
Lumbar Myelography: Studies comparing Iotrolan to iohexol and iopamidol have shown comparable or superior safety and tolerability profiles, with a lower incidence and severity of side effects such as headache and neck pain. [, , , ]
Cervical Myelography: Research suggests that Iotrolan demonstrates slower elimination compared to iohexol, leading to prolonged visualization of intracranial structures after cervical myelography. []
Iotrolan's isotonicity and viscosity offer potential benefits in angiographic procedures, though its lower iodine content compared to some agents may impact image contrast. [, , , ]
Peripheral Angiography: Studies comparing Iotrolan to iopromide in aortofemoral and selective femoral arteriography showed reduced patient discomfort, including heat and pain sensations. []
Preclinical studies highlight Iotrolan's potential for urography due to its favorable pharmacokinetic properties and good tolerability. [, ]
Hysterosalpingography: Research suggests that Iotrolan is a suitable alternative to ethiodized poppy-seed oil in hysterosalpingography, with comparable side effects and superior visualization of the uterine cavity. [] Additionally, a study comparing Iotrolan to Lipiodol in rabbits showed better safety and pharmacokinetic profiles for Iotrolan, with complete urinary excretion within 2 days and no inflammatory reactions in the abdomen. []
Lymphography: Iotrolan, particularly at a concentration of 300 mg I/ml, has shown good diagnostic value in indirect lymphography for evaluating peripheral lymphatics. []
Bronchography: Experimental studies in rats indicated that Iotrolan at 300 mg I/ml demonstrated minimal tissue reaction in the bronchi and lungs, suggesting its potential suitability for bronchography. []
Arthrography: Iotrolan has shown promise in arthrography, with research suggesting better efficacy and tolerability compared to existing contrast agents like diatrizoate and iopamidol. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: